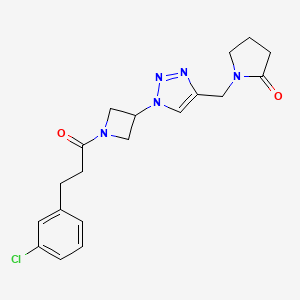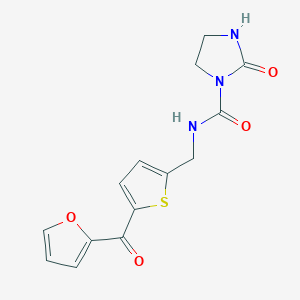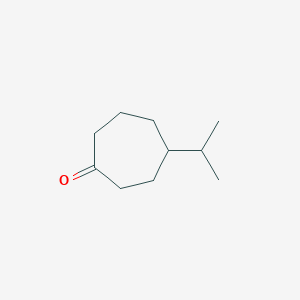
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure Analysis
Research into compounds with structures similar to the requested chemical often involves detailed crystal structure analysis. For example, studies on chlorfluazuron and flufenoxuron, which are benzoylphenylurea insecticides, have elucidated their crystal structures, revealing interactions such as hydrogen bonds and π–π interactions that contribute to their stability and potential biological activity (Seonghwa Cho et al., 2015; Youngeun Jeon et al., 2014). Such analyses are foundational in understanding the molecular basis of the activity of these compounds and can be applied to similar compounds for potential uses in agriculture or medicine.
Synthesis and Reactivity
Research into the synthesis and reactivity of urea derivatives, including reactions with methylolphenols under acidic conditions and cocondensation reactions, provides a basis for creating a variety of compounds with potential applications in materials science and pharmaceuticals (B. Tomita et al., 1992). Additionally, studies on the reactions of isocyanates with aminotetrazole and the formation of novel urea derivatives highlight the versatility of urea-based compounds in synthesizing new materials with possible applications in drug development and polymer science (N. Peet, 1987).
Biological Activity
The synthesis and evaluation of novel urea derivatives for biological activity, such as antitumor properties, underscore the potential medical applications of these compounds (S. Ling et al., 2008). Such research demonstrates the importance of urea derivatives in developing new therapeutic agents.
Optical and Electronic Properties
Theoretical and experimental studies on urea derivatives, focusing on their molecular structure, vibrational spectra, and optical properties, suggest potential applications in nonlinear optical materials and electronic devices (E. S. Al-Abdullah et al., 2014). These findings open up avenues for the use of such compounds in advanced technology sectors.
properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O3/c1-28-15-6-3-11(7-16(15)29-2)9-21-18(27)22-10-17-23-24-25-26(17)12-4-5-13(19)14(20)8-12/h3-8H,9-10H2,1-2H3,(H2,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUNWHGKFXGQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)
![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)


![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)
![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)
![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)



